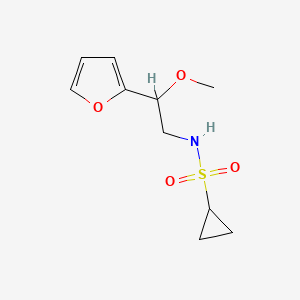

![molecular formula C25H17Cl2FN6O2S2 B3008082 N-((5-((2-(苯并[d]噻唑-2-基氨基)-2-氧代乙基)硫)-4-(3,4-二氯苯基)-4H-1,2,4-三唑-3-基)甲基)-2-氟苯甲酰胺 CAS No. 391898-61-6](/img/structure/B3008082.png)

N-((5-((2-(苯并[d]噻唑-2-基氨基)-2-氧代乙基)硫)-4-(3,4-二氯苯基)-4H-1,2,4-三唑-3-基)甲基)-2-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

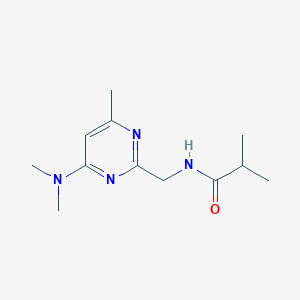

The compound "N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide" is a structurally complex molecule that appears to be related to a class of compounds known for their antitumor properties. The benzothiazole moiety, in particular, is a common feature in molecules that have shown potent and selective inhibitory activity against various cancer cell lines. For instance, a related compound, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, has demonstrated significant antiproliferative activity, particularly against lung, colon, and breast cancer cell lines .

Synthesis Analysis

The synthesis of benzothiazole analogs typically involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . This method allows for the introduction of various substituents into the benzothiazole ring, which can significantly affect the biological activity of the resulting compounds. The synthesis of the compound would likely follow a similar pathway, with additional steps to incorporate the triazole and benzamide functionalities.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be quite complex, with the potential for conformational disorder in the fused six-membered rings, as observed in related compounds . The presence of multiple substituents, such as fluorine atoms or chlorophenyl groups, can influence the overall conformation and, consequently, the biological activity of the molecule. The triazole ring, in particular, could contribute to the molecule's ability to form supramolecular aggregates through hydrogen bonding or π-π stacking interactions.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. The amide linkage in the benzamide moiety could be involved in hydrogen bonding, affecting the solubility and reactivity of the compound. Additionally, the presence of halogen substituents, such as fluorine or chlorine, could make the molecule susceptible to nucleophilic substitution reactions, which could be exploited in further chemical modifications or in the mechanism of action against cancer cells.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of both polar (amide, triazole) and nonpolar (benzothiazole, dichlorophenyl) regions in the molecule suggests that it could have amphiphilic characteristics, affecting its solubility in different solvents. The molecular weight, melting point, and other physicochemical parameters would be important for determining the compound's suitability for use in various applications, including medicinal chemistry and drug development. The specific substituents and their positions on the benzothiazole and benzamide rings are likely to have a significant impact on these properties.

科学研究应用

抗菌应用

含噻唑和相关结构的氟苯甲酰胺的微波诱导合成显示出有希望的抗菌活性。Desai 等人(2013 年)合成了带有氟原子的 5-芳基亚烷基衍生物,它对各种革兰氏阳性菌和革兰氏阴性菌以及真菌菌株表现出显着的抗菌活性,突出了这些化合物作为抗菌剂的潜力 (Desai、Rajpara 和 Joshi,2013 年)。

抗癌应用

合成和评估含苯并噻唑部分的 4-噻唑烷酮的抗癌活性一直是研究的重点,表明与查询化合物的结构相关性。Havrylyuk 等人(2010 年)报道,某些新型 4-噻唑烷酮对各种癌细胞系表现出抗癌活性,包括白血病、黑色素瘤和肺癌,表明开发新的抗癌疗法的潜在途径 (Havrylyuk、Mosula、Zimenkovsky、Vasylenko、Gzella 和 Lesyk,2010 年)。

属性

IUPAC Name |

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17Cl2FN6O2S2/c26-16-10-9-14(11-17(16)27)34-21(12-29-23(36)15-5-1-2-6-18(15)28)32-33-25(34)37-13-22(35)31-24-30-19-7-3-4-8-20(19)38-24/h1-11H,12-13H2,(H,29,36)(H,30,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTSRKZMLFVKJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)NC4=NC5=CC=CC=C5S4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17Cl2FN6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B3008003.png)

![4,6-Dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide](/img/structure/B3008007.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3008008.png)

![2,8-Dioxa-5-azaspiro[3.6]decane;hydrochloride](/img/structure/B3008010.png)

![5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008013.png)

![1-(2-ethoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3008017.png)

![N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-(4-chlorophenoxy)-4-methoxynicotinamide](/img/structure/B3008021.png)